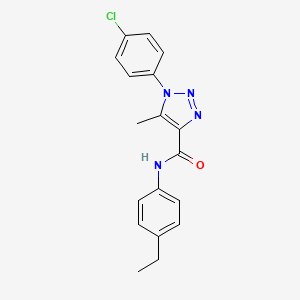![molecular formula C26H21N3O3S B11284446 2-Amino-6-(2-methylbenzyl)-4-phenyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B11284446.png)
2-Amino-6-(2-methylbenzyl)-4-phenyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to the class of 2-aminothiazole derivatives, which have garnered attention in medicinal chemistry and drug discovery research due to their broad pharmacological spectrum .
- It contains a complex fused ring system, combining a pyrano-benzothiazine core with a 2-aminothiazole moiety.
- The compound’s structure is characterized by a phenyl group, a methylbenzyl substituent, and a cyano group.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. similar 2-aminothiazole derivatives have been synthesized using various methods, including cyclization reactions and condensation processes.
- Industrial production methods remain undisclosed, but research efforts continue to explore efficient synthetic routes.
Chemical Reactions Analysis
- The compound likely undergoes various reactions typical of 2-aminothiazoles:
Oxidation: Oxidative processes may lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could yield the corresponding aminothiazole.
Substitution: Substitution at the phenyl ring or the thiazole nitrogen is possible.
- Common reagents include N-bromosuccinimide (NBS) for benzylic bromination .
Scientific Research Applications
Anticancer Activity: 2-aminothiazole derivatives have shown potent inhibitory activity against various cancer cell lines, including breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate.
Antiviral, Antimicrobial, and Other Activities: Beyond anticancer effects, these derivatives exhibit antiviral, antimicrobial, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory properties.
Mechanism of Action
- The precise mechanism of action for this specific compound remains unexplored. its effects likely involve interactions with cellular targets, signaling pathways, or enzymatic processes.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct comparisons with other similar compounds. the uniqueness of this compound lies in its intricate structure and potential pharmacological activities.
Properties
Molecular Formula |
C26H21N3O3S |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
2-amino-6-[(2-methylphenyl)methyl]-5,5-dioxo-4-phenyl-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile |
InChI |
InChI=1S/C26H21N3O3S/c1-17-9-5-6-12-19(17)16-29-22-14-8-7-13-20(22)24-25(33(29,30)31)23(18-10-3-2-4-11-18)21(15-27)26(28)32-24/h2-14,23H,16,28H2,1H3 |
InChI Key |
MQRJEOSEZSYFNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-4-(4-chlorophenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B11284369.png)

![2-[4-(3,4-dimethylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B11284377.png)
![3-benzyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11284387.png)
![2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B11284393.png)
![N-(3,5-dimethoxyphenyl)-2-[3-(4-methoxybenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11284399.png)
![4-Methyl-2-octyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B11284402.png)
![1-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-N-(4-ethylphenyl)piperidine-3-carboxamide](/img/structure/B11284409.png)
![1-(1-{3,4-Dimethyl-2-phenyl-2H-pyrazolo[3,4-D]pyridazin-7-YL}piperidine-3-carbonyl)-4-(pyridin-2-YL)piperazine](/img/structure/B11284416.png)
![5-amino-N-(2,5-dimethylphenyl)-1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11284421.png)
![5-amino-1-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11284423.png)
![N-(2-bromophenyl)-2-{7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-5-yl}acetamide](/img/structure/B11284425.png)
![{4-[(3,4-Dimethoxyphenyl)amino][1,2,4]triazolo[4,3-a]quinoxalin-8-yl}(phenyl)methanone](/img/structure/B11284434.png)
